4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
“4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound. It has been used in the synthesis of p-aminobenzoic acid diamides . The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid .
Synthesis Analysis
The acid chloride of “this compound” has been used for acylation of various amines to yield the corresponding diamides . Reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids has led to the formation of diamides .Molecular Structure Analysis
The molecular formula of “this compound” is C13H16O4 . The average mass is 236.264 Da and the monoisotopic mass is 236.104858 Da .Chemical Reactions Analysis
The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .Scientific Research Applications
Synthesis Applications
Synthesis of p-aminobenzoic acid diamides
This compound is utilized in the synthesis of p-aminobenzoic acid diamides and diamides. It serves as a crucial intermediate in the formation of these compounds, indicating its significance in synthetic chemistry (Agekyan & Mkryan, 2015).
Formation of Various Derivatives
The compound is instrumental in forming a range of derivatives through different chemical reactions. This versatility is evident in its use for creating various substituted compounds, showcasing its broad applicability in chemical syntheses (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).
Applications in Materials Science
- Corrosion Mitigation: The compound is a component of pyran derivatives studied for their effectiveness in corrosion mitigation. This application is significant in materials science, especially for protecting metals in corrosive environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Medicinal Chemistry Applications
Antibacterial Activity
Derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid have been synthesized and tested for their antibacterial activity. This highlights its potential use in developing new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Synthesis of Anticoagulants
It is an important intermediate in the synthesis of anticoagulants like apixaban, underscoring its role in the development of crucial medicinal compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Crystallography and Molecular Structure
X-Ray Diffraction Studies
The compound and its derivatives are subjects of X-ray powder diffraction studies, contributing to understanding molecular and crystal structures. This application is essential in fields like crystallography and materials science (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Conformation Analysis
Research has been conducted to understand the molecular conformation and hydrogen bonding of derivatives of this compound. This information is vital for applications in materials science and drug design (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Mechanism of Action
Mode of Action
The mode of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its reaction with anesthesin followed by hydrolysis of the formed ester, which yields 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAOQQIUUYXNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359551 | |
Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-58-6 | |
Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3648-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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